4-[1-(Phenylsulfanyl)ethyl]aniline
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H15NS |
|---|---|
Molecular Weight |
229.34 g/mol |
IUPAC Name |
4-(1-phenylsulfanylethyl)aniline |
InChI |
InChI=1S/C14H15NS/c1-11(12-7-9-13(15)10-8-12)16-14-5-3-2-4-6-14/h2-11H,15H2,1H3 |
InChI Key |
VKYWQQYOUXGYRB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)N)SC2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies and Chemo and Stereoselective Route Optimization
Historical Evolution of Synthetic Approaches to 4-[1-(Phenylsulfanyl)ethyl]aniline and Related Analogues
The initial synthetic routes to compounds structurally related to this compound were often lengthy and lacked the efficiency and functional group tolerance of modern methods. These early approaches laid the groundwork for the development of more sophisticated bond-forming reactions.
The development of more direct and versatile methods for forming carbon-nitrogen (C-N) and carbon-sulfur (C-S) bonds was a significant advancement in organic synthesis. For C-N bond formation, reactions like the Bucherer reaction, which converts naphthols to naphthylamines, and the Gabriel synthesis of primary amines, provided more targeted approaches. scribd.com However, these methods still had their own limitations in terms of substrate scope and reaction conditions. scribd.com
The field of C-S bond formation also saw significant progress. Beyond classical methods, new strategies emerged that utilized organometallic reagents or metal-mediated disulfide reductions. nih.gov These developments were crucial steps toward the more efficient catalytic systems that are prevalent today. A significant challenge in the synthesis of aryl sulfides was the tendency of sulfur compounds to deactivate transition metal catalysts. nih.gov Overcoming this "sulfur poisoning" was a key area of research. acs.org
Modern Catalytic Methods for the Synthesis of this compound
The advent of modern catalytic methods has revolutionized the synthesis of complex organic molecules like this compound. These methods offer higher efficiency, milder reaction conditions, and greater control over selectivity, including stereoselectivity.
Transition metal catalysis has become a cornerstone of modern organic synthesis, providing powerful tools for the construction of C-N and C-S bonds. nih.govnumberanalytics.com The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between an aryl halide or triflate and an amine, is a widely used method for the synthesis of anilines and their derivatives. numberanalytics.comtcichemicals.com This reaction is known for its broad substrate scope and functional group tolerance. numberanalytics.com Similarly, transition metal-catalyzed reactions, particularly those using palladium and copper, have become indispensable for the formation of C-S bonds. nih.gov These reactions typically involve the coupling of an aryl halide with a thiol or a thiol equivalent. organic-chemistry.orgorganic-chemistry.org
Recent advancements have focused on developing more active and robust catalyst systems. For instance, the use of specific ligands, such as N-heterocyclic carbenes (NHCs) with palladium, has shown high catalytic activity for C-S cross-coupling reactions. organic-chemistry.org Nickel catalysis has also emerged as a cost-effective and powerful alternative for both C-N and C-S bond formation. acs.orgacs.org
Table 1: Examples of Transition Metal-Catalyzed C-N and C-S Bond Forming Reactions
| Reaction Type | Catalyst System | Substrates | Key Features |
| Buchwald-Hartwig Amination | Palladium/phosphine (B1218219) ligand | Aryl halides/triflates and amines | High efficiency, broad scope numberanalytics.comtcichemicals.com |
| Copper-Catalyzed Thioetherification | Copper/ligand | Aryl iodides and thiols | Mild conditions, good yields organic-chemistry.org |
| Nickel-Catalyzed Aryl Sulfide (B99878) Synthesis | Nickel/dcypt | Aryl sulfides and aryl electrophiles | Thiol-free, aryl exchange mechanism acs.org |
| Palladium-Catalyzed C-S Coupling | Pd/NHC complex | Aryl halides and thiols | High activity for deactivated substrates organic-chemistry.org |
This table provides a representative overview and is not exhaustive.
Organocatalysis, the use of small organic molecules as catalysts, has become a powerful strategy for asymmetric synthesis. rsc.org In the context of molecules like this compound, which contains a chiral center, organocatalysis offers a means to control the stereochemical outcome of the reaction. Chiral organocatalysts, such as those derived from cinchona alkaloids, can be employed to achieve enantioselective synthesis of chiral sulfides and related compounds. rsc.orgresearchgate.net
The development of organocatalytic methods for the enantioselective alkylation of sulfur is a significant area of research. researchgate.net These methods can provide access to enantioenriched sulfonium (B1226848) ylides, which are versatile intermediates in organic synthesis. rsc.org The design of new chiral sulfide and selenide (B1212193) catalysts continues to expand the scope and efficiency of asymmetric halocyclization and other related reactions. rsc.org
Table 2: Organocatalytic Approaches to Chiral Sulfur Compounds
| Catalytic Approach | Catalyst Type | Reaction | Outcome |
| Asymmetric Deoxygenation | Cinchonidine-derived catalyst | Deoxygenation of sulfones | Enantioselective formation of sulfinyl compounds researchgate.net |
| Enantioselective Sulfur Alkylation | Pentanidium-based catalyst | Alkylation of sulfenamides | High enantioselectivity for chiral sulfilimines nih.gov |
| Asymmetric Halocyclization | Chiral sulfide catalysts | Halocyclization of unsaturated compounds | Enantioenriched halogenated products rsc.org |
This table highlights some key strategies in organocatalytic sulfur chemistry.
Visible-light photoredox catalysis has emerged as a mild and powerful tool for the formation of various chemical bonds, including C-S and C-N bonds. rsc.orgnih.gov This approach utilizes a photocatalyst that, upon absorption of light, can initiate single-electron transfer (SET) processes, generating highly reactive radical intermediates under mild conditions. researchgate.net
In the context of C-S bond formation, photoredox catalysis can be used to generate thioyl radicals from various sulfur-containing precursors. rsc.org These radicals can then participate in a variety of coupling reactions to form sulfides. rsc.org Similarly, photoredox catalysis has been applied to C-N bond formation, for example, in the oxidative phosphonylation of amines. rsc.org The combination of photoredox catalysis with nickel catalysis has proven to be a particularly effective strategy for the cross-coupling of unactivated C(sp³)–H bonds, opening up new possibilities for molecular construction. princeton.edu
Table 3: Applications of Photoredox Catalysis in Bond Formation
| Bond Type | Catalytic System | Precursors | Key Advantage |
| C-S Bond | Photocatalyst (e.g., Eosin Y, Ru(bpy)₃²⁺) | Thiols, disulfides | Mild conditions, generation of thioyl radicals rsc.org |
| C-N Bond | Photocatalyst | Amines and various coupling partners | Mild oxidative C-P and C-N bond formation rsc.org |
| C-C Bond | Nickel and Photocatalyst | Unactivated C(sp³)-H bonds and chloroformates | Direct functionalization of alkanes princeton.edu |
This table illustrates the versatility of photoredox catalysis in modern synthesis.
Asymmetric Synthesis of Enantiomerically Pure this compound
The generation of a single enantiomer of this compound would be crucial for its potential application in fields where stereochemistry dictates biological activity or material properties. However, specific methodologies for this target molecule have not been reported. The following sections outline theoretical approaches based on established chemical principles, but it must be emphasized that their application to this specific compound is not described in the current body of scientific literature.
Chiral Auxiliary-Mediated Approaches
The use of chiral auxiliaries is a foundational strategy in asymmetric synthesis. This approach involves the temporary incorporation of a chiral molecule to guide the stereochemical outcome of a reaction, after which the auxiliary is removed. For the synthesis of this compound, one could envision a strategy starting from a derivative of 4-aminophenylacetic acid or a related ketone. This precursor could be coupled with a chiral auxiliary, followed by a diastereoselective reduction or alkylation to establish the chiral center. Subsequent cleavage of the auxiliary would yield the enantiomerically enriched target molecule. However, no such specific application of a chiral auxiliary for the synthesis of this compound has been documented.
Asymmetric Catalysis for α-Functionalization
Asymmetric catalysis represents a highly efficient method for generating chiral molecules, often with high enantioselectivity. The synthesis of this compound could potentially be achieved through the asymmetric hydrothiolation of a 4-vinylaniline (B72439) derivative with thiophenol, catalyzed by a chiral metal complex. Alternatively, an asymmetric nucleophilic substitution on a suitable precursor, such as a derivative of 4-(1-haloethyl)aniline, with a thiophenol salt in the presence of a chiral catalyst could be explored. While numerous examples of asymmetric C-S bond formation exist, none specifically report the synthesis of this compound.
Biocatalytic Transformations for Enantioselective Production
Biocatalysis, utilizing enzymes to perform stereoselective transformations, offers a powerful and often environmentally benign route to chiral compounds. For this compound, a potential biocatalytic approach could involve the kinetic resolution of a racemic mixture of the compound using a lipase (B570770) or another hydrolase to selectively acylate one enantiomer, allowing for their separation. Another possibility would be the use of an enzyme to catalyze the asymmetric addition of thiophenol to a suitable precursor. As with other methods, there is currently no published research describing the use of biocatalysis for the production of this specific compound.
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles is integral to modern synthetic chemistry, aiming to reduce waste, minimize energy consumption, and use renewable resources. The evaluation of any synthetic route for this compound would necessitate the consideration of these principles.
Solvent-Free and Aqueous Reaction Media Strategies
The ideal synthesis of this compound from a green chemistry perspective would be conducted in a benign solvent, such as water, or under solvent-free conditions. Such strategies reduce the environmental impact associated with the use and disposal of volatile organic compounds. However, without established synthetic protocols, the feasibility of applying these strategies to the synthesis of this compound remains speculative.
Atom Economy and E-Factor Considerations in Process Design
Atom economy and the Environmental Factor (E-Factor) are key metrics for assessing the efficiency and environmental impact of a chemical process. An ideal synthesis of this compound would maximize the incorporation of all reactant atoms into the final product (high atom economy) and generate minimal waste (low E-Factor). For example, a direct addition of thiophenol to a 4-vinylaniline derivative would, in theory, have 100% atom economy. In contrast, a multi-step synthesis involving protecting groups and a chiral auxiliary would likely have a lower atom economy and a higher E-Factor. Without concrete experimental data from a developed synthetic route, a quantitative analysis of these metrics for the production of this compound cannot be performed.
Utilization of Renewable Feedstocks and Sustainable Reagents
The chemical industry's shift towards sustainability has spurred research into the use of renewable feedstocks as alternatives to petroleum-based starting materials. For the synthesis of this compound, both the aniline (B41778) and the ethylbenzene (B125841) moieties can potentially be derived from biomass.
Lignin (B12514952), a complex polymer abundant in plant cell walls, is a rich source of aromatic compounds. Through various depolymerization and functionalization strategies, lignin can be converted into valuable platform chemicals, including phenols and anilines. Recent research has demonstrated the feasibility of producing aniline and its derivatives from lignin-derived compounds through heterogeneous catalytic amination. This approach offers a greener pathway to the aniline core of the target molecule. Similarly, bio-based routes to styrene (B11656), a precursor to the ethylbenzene group, have been developed, starting from renewable resources like fermentable sugars or lignin-derived building blocks.
Beyond renewable feedstocks, the use of sustainable reagents and reaction conditions is crucial. Traditional methods for forming carbon-sulfur bonds often rely on harsh reagents and metal catalysts. Greener alternatives for the addition of thiophenol to a styrene derivative to form the core structure of this compound are being explored. These include:
Visible-light-promoted hydrothiolation: This method utilizes visible light as a clean energy source to initiate the radical addition of thiols to alkenes, often without the need for a metal catalyst.
Catalyst-free hydrothiolation in water: Performing reactions in water as a solvent is highly desirable from an environmental perspective. Studies have shown that the anti-Markovnikov addition of thiols to styrenes can proceed efficiently in water at room temperature without any catalyst. acs.org
Chemoenzymatic synthesis: The use of enzymes, such as nitroreductases, offers a highly selective and environmentally benign route to substituted anilines. nih.govacs.org An immobilized nitroreductase has been used in a continuous flow system for the synthesis of various anilines, avoiding the need for high-pressure hydrogen and precious metal catalysts. nih.govacs.org
The following table summarizes a hypothetical sustainable synthesis of a precursor to this compound, based on data from related reactions.
Table 1: Comparison of Sustainable Methods for the Synthesis of 2-Phenyl-2-(phenylsulfanyl)ethanol (a model precursor)
| Method | Catalyst/Conditions | Solvent | Yield (%) | Reference (for analogous reaction) |
| Visible-Light Promoted | DABCO, visible light | Acetonitrile | 87 | nih.gov |
| Catalyst-Free | Room Temperature | Water | 96 | acs.org |
| Formic Acid-Assisted | Formic acid, H₂O₂ | Neat | 92 | acs.org |
This table is illustrative and based on data for similar hydrothiolation reactions. Direct data for the synthesis of this compound using these methods is not currently available.
Flow Chemistry and Scale-Up Considerations for Efficient Synthesis
The transition from laboratory-scale synthesis to industrial production requires careful consideration of process efficiency, safety, and scalability. Flow chemistry, where reactions are performed in continuous-flow reactors rather than in traditional batch-wise fashion, offers significant advantages in this regard.
The synthesis of this compound, particularly steps involving exothermic reactions or the use of hazardous reagents, can benefit from the superior heat and mass transfer, precise control over reaction parameters, and enhanced safety profile offered by flow reactors. For instance, the stereoselective addition of thiophenol to a styrene derivative could be performed in a flow system to ensure consistent temperature control, which is often critical for maintaining high enantioselectivity.
Recent studies have highlighted the successful implementation of flow chemistry for various reactions relevant to the synthesis of the target molecule:
Photochemical Thiol-Ene Reactions: Continuous flow photochemical reactors have been used for efficient thiol-ene reactions, which are analogous to the thiol addition required for the synthesis of this compound. These systems allow for uniform irradiation and precise control of residence time, leading to high yields and selectivity.
Chemoenzymatic Synthesis in Flow: As mentioned earlier, immobilized enzymes can be integrated into packed-bed flow reactors for the continuous production of chiral intermediates. nih.govacs.org This approach facilitates catalyst recycling and simplifies product purification.
A techno-economic analysis of seven industrial pharmaceutical processes revealed that, on average, continuous-flow processes are significantly more sustainable, with notable improvements in energy efficiency, water consumption, and waste reduction compared to batch processes. acs.org For example, a flow process for the synthesis of ibuprofen (B1674241) demonstrated a 97% enhancement in productivity and a significant reduction in energy consumption. acs.org
Table 2: Techno-Economic Comparison of Batch vs. Flow Processes for API Synthesis (Illustrative Data)
| Parameter | Batch Process | Flow Process | Improvement with Flow | Reference (for general API synthesis) |
| Energy Consumption (W g⁻¹ h⁻¹) | 9.51 | 0.82 | 91% reduction | acs.org |
| Water Consumption | High | Lower | Significant Reduction | acs.org |
| Capital Expenditure (CapEx) | High | Lower | Varies | acs.org |
| Operating Expenditure (OpEx) | High | Lower | Varies | acs.org |
This table presents illustrative data from a study on various APIs and is not specific to this compound. The actual values would depend on the specific process.
The scale-up of the synthesis of this compound would involve moving from laboratory-scale flow reactors to pilot-plant and then to production-scale systems. This requires careful engineering to ensure that the reaction conditions optimized at the small scale are effectively replicated at a larger scale. Key considerations include reactor design, fluid dynamics, and process analytical technology (PAT) for real-time monitoring and control.
Advanced Spectroscopic and Crystallographic Elucidation of Molecular Architecture
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Molecular Dynamics Analysis
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups present in 4-[1-(Phenylsulfanyl)ethyl]aniline and understanding its molecular vibrations.
The IR and Raman spectra of aniline (B41778) and its derivatives are well-characterized. For the parent aniline molecule, the N-H stretching vibrations are typically observed in the range of 3400-3500 cm⁻¹. materialsciencejournal.org Specifically, the antisymmetric and symmetric stretching vibrations of the NH₂ group in aniline appear around 3508 cm⁻¹ and 3422 cm⁻¹, respectively. materialsciencejournal.org The C-N stretching vibration in aniline is assigned to a band around 1282 cm⁻¹. materialsciencejournal.org Furthermore, the in-plane and out-of-plane bending vibrations of the C-H and N-H bonds, as well as the characteristic ring breathing modes of the phenyl groups, contribute to the complex vibrational spectrum, providing a detailed fingerprint of the molecule. usp.br For instance, the phenyl ring breathing vibrations in a related squaraine compound are observed at 999 cm⁻¹. usp.br
| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
| Aniline N-H | Symmetric & Asymmetric Stretch | 3400-3500 |
| Aniline C-N | Stretch | ~1280 |
| Phenyl C-H | Stretch | 3000-3100 |
| Phenyl C=C | Ring Stretch | 1450-1600 |
| Ethyl C-H | Stretch | 2850-2960 |
| Thioether C-S | Stretch | 600-800 |
Electronic Spectroscopy (UV-Vis, Fluorescence) for Chromophore Characterization and Electronic Transitions
Electronic spectroscopy, particularly UV-Visible (UV-Vis) absorption spectroscopy, provides insights into the electronic structure and chromophores within a molecule. The electronic spectrum of aniline and its derivatives is characterized by absorptions arising from π→π* transitions within the benzene (B151609) ring. For aniline vapor, two strong absorption bands are observed, peaking at 285 nm and 230 nm. researchgate.net The position and intensity of these bands are sensitive to the solvent polarity and the nature of substituents on the aromatic ring. ajrsp.comsciencepublishinggroup.com
Substituents can cause a shift in the absorption maximum to longer wavelengths (bathochromic or red shift) or shorter wavelengths (hypsochromic or blue shift). For instance, in para-nitroaniline, a bathochromic shift is observed in polar solvents like water due to dipole-dipole interactions. sciencepublishinggroup.com The presence of the phenylsulfanyl and ethyl groups on the aniline core of this compound is expected to influence the energy of the electronic transitions, leading to a unique UV-Vis absorption profile.
Detailed experimental UV-Vis and fluorescence spectra for this compound are not extensively documented. However, based on the behavior of similar aromatic compounds, it is anticipated that the compound would exhibit absorption in the UV region, characteristic of substituted benzene derivatives.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for elucidating the precise connectivity and three-dimensional structure of organic molecules.
2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Structural Connectivity and Spatial Relationships
Two-dimensional (2D) NMR techniques provide a wealth of information about the structural framework of this compound.
COSY (Correlation Spectroscopy) would reveal proton-proton (¹H-¹H) coupling networks within the molecule. princeton.eduyoutube.com This would allow for the unambiguous assignment of protons on the aniline and phenyl rings, as well as the ethyl group, by identifying which protons are adjacent to each other.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and proton atoms (¹³C-¹H). princeton.eduepfl.ch This technique is crucial for assigning the carbon signals in the ¹³C NMR spectrum based on the already assigned proton spectrum.
NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, irrespective of their through-bond connectivity. princeton.edu This can be used to determine the preferred conformation of the molecule, for example, the relative orientation of the phenyl rings.
While specific 2D NMR data for this compound is not published, the application of these techniques would be standard practice for its complete structural elucidation.
Variable Temperature NMR for Rotational Barriers and Dynamic Processes
Variable temperature (VT) NMR studies can provide insights into dynamic processes within the molecule, such as the rotation around single bonds. For this compound, VT-NMR could be used to study the rotational barrier around the C-N and C-S bonds. By monitoring changes in the NMR spectrum as a function of temperature, it is possible to determine the energy barriers associated with these rotational processes.
Solid-State NMR for Packing and Polymorphic Studies
Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of molecules in the solid state. In the absence of single-crystal X-ray diffraction data, ssNMR could provide valuable information about the packing of this compound molecules in a crystalline lattice and could be used to identify and characterize different polymorphic forms.
Mass Spectrometry Techniques for Fragmentation Pathway Elucidation and Isotopic Analysis
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to study its fragmentation patterns upon ionization.
For this compound (C₁₄H₁₅NS), the predicted monoisotopic mass is 229.09251 Da. uni.lu High-resolution mass spectrometry (HRMS) would be used to confirm this exact mass, which in turn verifies the molecular formula.
The fragmentation of the molecular ion in the mass spectrometer would provide structural information. For example, in the mass spectrum of 1-phenylethanol, a related structure, a prominent fragment at m/z 107 is observed, corresponding to the loss of a methyl group. researchgate.net Similarly, for this compound, characteristic fragmentation patterns would be expected, such as cleavage of the C-S bond or the C-C bond of the ethyl group. Analysis of these fragments helps to piece together the molecular structure. Isotopic analysis, particularly of the sulfur atom, can further aid in confirming the elemental composition.
Predicted mass spectrometry data for adducts of this compound are available, including [M+H]⁺, [M+Na]⁺, and [M-H]⁻. uni.lu
| Adduct | Predicted m/z |
| [M+H]⁺ | 230.09979 |
| [M+Na]⁺ | 252.08173 |
| [M-H]⁻ | 228.08523 |
X-ray Crystallography for Solid-State Molecular Geometry, Intermolecular Interactions, and Polymorphism
X-ray crystallography stands as a definitive analytical technique for the unambiguous determination of the three-dimensional atomic arrangement within a crystalline solid. This method provides precise data on bond lengths, bond angles, and torsion angles, thereby offering a complete picture of the molecule's conformation in the solid state. Furthermore, it illuminates the nature of intermolecular interactions, such as hydrogen bonding and van der Waals forces, which dictate how molecules are packed within the crystal lattice. This packing arrangement can lead to polymorphism, a phenomenon where a compound can exist in multiple crystalline forms, each with distinct physical properties.
A comprehensive search of the current scientific literature and crystallographic databases did not yield any specific studies on the X-ray crystallographic analysis of this compound. Consequently, experimental data regarding its solid-state molecular geometry, intermolecular interactions, and potential polymorphic forms are not available in published resources.
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining the precise three-dimensional structure of a molecule. For chiral molecules, such as this compound which possesses a stereocenter at the ethyl group's alpha-carbon, SC-XRD can be employed to determine the absolute configuration of the enantiomers (R or S). This is typically achieved through the use of anomalous dispersion, often requiring the presence of a heavier atom in the structure or the use of specific X-ray wavelengths.
Despite the utility of this technique, no published single-crystal X-ray diffraction studies for this compound were found. Therefore, the absolute configuration of its enantiomers has not been experimentally confirmed through this method, and no crystallographic data, such as unit cell parameters or space group, is available.
Powder X-ray diffraction (PXRD) is a powerful technique used to analyze the crystalline nature of a bulk sample. It is particularly valuable for identifying different polymorphic forms of a compound, as each polymorph will produce a unique diffraction pattern. PXRD can also be used to assess the degree of crystallinity in a sample, distinguishing between crystalline and amorphous solid forms.
A diligent review of existing research indicates that no powder X-ray diffraction studies have been reported for this compound. As a result, there is no available information regarding its potential polymorphic forms or its degree of crystallinity based on this analytical method.
Reactivity Profiles and Derivatization Strategies of 4 1 Phenylsulfanyl Ethyl Aniline
Transformations Involving the Aniline (B41778) Moiety
The aniline portion of the molecule is a primary aromatic amine, which imparts a rich and varied reactivity to the compound. The amino group strongly activates the aromatic ring towards electrophilic substitution and also serves as a nucleophilic center.
The amino group (-NH₂) is a powerful activating group and an ortho, para-director in electrophilic aromatic substitution (EAS) reactions. In 4-[1-(Phenylsulfanyl)ethyl]aniline, the para position is already substituted by the 1-(phenylsulfanyl)ethyl group. Therefore, electrophilic attack is predominantly directed to the positions ortho to the amine.
The rate of electrophilic aromatic substitution on the aniline ring is significantly enhanced by the electron-donating nature of the amino group. However, under strongly acidic conditions, which are common for many EAS reactions (e.g., nitration, sulfonylation), the amino group is protonated to form the anilinium ion (-NH₃⁺). This anilinium group is strongly deactivating and a meta-director. Thus, the outcome of electrophilic substitution is highly dependent on the reaction conditions. For instance, the polymerization of aniline with sulfur monochloride has been reported to proceed via electrophilic aromatic substitution to form C-S bonds. nih.gov
| Reaction Type | Typical Reagents | Expected Major Product(s) | Controlling Factors |
| Halogenation | Br₂ in CCl₄ | 2-Bromo-4-[1-(phenylsulfanyl)ethyl]aniline | Polysubstitution is possible due to high activation. |
| Nitration | HNO₃/H₂SO₄ | 3-Nitro-4-[1-(phenylsulfanyl)ethyl]aniline | Protonation of the amine group leads to meta-directing anilinium ion. |
| Friedel-Crafts Alkylation/Acylation | R-Cl/AlCl₃ | Generally not feasible | The amine group complexes with the Lewis acid catalyst, deactivating the ring. |
The lone pair of electrons on the nitrogen atom of the primary amine makes it a potent nucleophile. masterorganicchemistry.com This allows for a variety of reactions at the amine group itself.
Acylation: The amine readily reacts with acylating agents like acid chlorides or anhydrides to form amides. This transformation is often used to protect the amino group or to reduce its activating effect in subsequent reactions.
Alkylation: Direct alkylation of the amine with alkyl halides can occur. However, this reaction is often difficult to control and can lead to a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium (B1175870) salts. The nucleophilicity of amines generally follows the trend: secondary > primary > ammonia. masterorganicchemistry.com
Condensation Reactions: The aniline derivative can undergo condensation reactions with aldehydes and ketones to form imines (Schiff bases).
Aromatic primary amines are key substrates for diazotization reactions, which involve treatment with a source of nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. nih.gov This process converts the amino group into a diazonium salt (-N₂⁺). The resulting diazonium salt of this compound would be a versatile intermediate.
These diazonium salts can then undergo a variety of coupling reactions:
Azo coupling: Reaction with electron-rich aromatic compounds (like phenols or other anilines) yields brightly colored azo compounds. For example, the reaction of a diazonium salt with N-ethylaniline can produce an N-ethyl-4-[(E)-(4-nitrophenyl)diazenyl]aniline derivative. nih.gov
Sandmeyer reaction: Replacement of the diazonium group with various nucleophiles (e.g., -Cl, -Br, -CN) using copper(I) salts.
Schiemann reaction: Replacement of the diazonium group with fluorine using fluoroboric acid (HBF₄).
The pH of the reaction medium is a critical factor in the diazotization of aminodiarylamines, with a pH range of 1 to 6 being optimal to prevent cleavage by oxidation. google.com
The oxidation of anilines can lead to a variety of products, depending on the oxidant and reaction conditions. researchgate.netmdpi.com The oxidation process often involves the formation of radical cations. mdpi.com
Mild oxidation can lead to the formation of colored oligomers and polymers, such as polyaniline. researchgate.netmdpi.com The oxidation of some meta-substituted anilines has been shown to yield corresponding azobenzenes. orientjchem.org The initial stages of aniline oxidation can form linear oligomers, as well as branched and polycyclic structures. researchgate.netmdpi.com The specific products formed from the oxidation of this compound would depend on the reaction pathway and whether coupling occurs through the nitrogen atoms or the aromatic ring.
Reactivity at the Phenylsulfanyl Moiety
The sulfur atom in the phenylsulfanyl group is also a site of reactivity, primarily through oxidation.
The sulfide (B99878) group can be selectively oxidized to a sulfoxide (B87167) and then further to a sulfone. This transformation significantly alters the electronic properties of the substituent.
Oxidation to Sulfoxide: Using one equivalent of a mild oxidizing agent, such as hydrogen peroxide (H₂O₂) or a peroxy acid (e.g., m-CPBA), the phenylsulfanyl group can be converted to a phenylsulfinyl group.
Oxidation to Sulfone: With an excess of a stronger oxidizing agent, the sulfide or sulfoxide can be further oxidized to the corresponding sulfone. The resulting 4-[1-(phenylsulfonyl)ethyl]aniline would have significantly different chemical properties due to the strongly electron-withdrawing nature of the sulfonyl group. For instance, related compounds like 4-(ethylsulfurate sulfonyl)aniline are used as intermediates in the synthesis of reactive dyes. scbt.com
The controlled oxidation allows for fine-tuning of the electronic character of the substituent at the para-position of the aniline, which in turn would modulate the reactivity of the entire molecule.
| Transformation | Typical Reagents | Resulting Functional Group | Effect on Aniline Ring |
| Sulfide to Sulfoxide | H₂O₂ (1 eq.), m-CPBA (1 eq.) | Phenylsulfinyl | Moderately deactivating |
| Sulfide to Sulfone | H₂O₂ (excess), KMnO₄ | Phenylsulfonyl | Strongly deactivating |
Thioether Cleavage and Rearrangement Reactions
The thioether linkage in this compound is a key functional group that dictates much of its reactivity. The cleavage of the C(sp³)–S bond, in particular, offers a pathway to various chemical transformations.
Research into aryl alkyl thioethers has demonstrated that the cleavage of the C(sp³)–S bond can be achieved through several methods, including electroreductive processes. chemrxiv.org These reactions often proceed via the formation of radical intermediates upon single-electron reduction. chemrxiv.org For benzylic thioethers, this C(sp³)–S bond cleavage can occur spontaneously upon electron transfer to yield a carbon-centered radical and a thiolate anion. chemrxiv.org
Metal-free methods for selective C(sp³)–S bond cleavage in thioethers have also been developed, utilizing reagents like N-bromosuccinimide (NBS) and N-fluorobenzenesulfonimide (NFSI). organic-chemistry.org These reagents facilitate the synthesis of unsymmetrical disulfides and exhibit a selectivity order where benzylic C(sp³)–S bonds are more readily cleaved than non-benzylic alkyl or aryl C–S bonds. organic-chemistry.org Electrochemical oxidation presents another metal-free strategy for the regioselective cleavage of C(sp³)–S bonds in alkyl aryl thioethers under mild conditions. rsc.org This approach generates cationic species from both the carbon and sulfur fragments, which can then be trapped by nucleophiles. rsc.org
The presence of the aniline group in this compound is expected to influence the electronic properties and reactivity of the thioether moiety. The amino group can be reactive under certain conditions, potentially leading to polymerization or other side reactions if not properly managed during C–S bond cleavage reactions. acs.org
Rearrangement reactions of thioethers, such as the Stevens rearrangement, can be triggered by the formation of a sulfonium (B1226848) ylide intermediate. For instance, the reaction of β-keto thioethers with arynes can lead to a Stevens rearrangement, forming multi-substituted β-keto thioethers in a one-pot reaction under transition-metal-free conditions. rsc.org While not directly demonstrated for this compound, similar aryne-triggered acs.orgnih.gov-sigmatropic rearrangements of allyl and propargyl thioethers suggest that the thioether in the target molecule could potentially undergo analogous transformations if an appropriate unsaturated group were present or introduced. nih.gov
Below is a table summarizing conditions for C(sp³)-S bond cleavage in related thioether compounds, which could be applicable to this compound.
| Reagent/Method | Substrate Type | Product Type | Key Features | Reference |
| Electroreduction | Alkyl Aryl Thioethers | Alkanes, Carboxylates | Selective C(sp³)–S cleavage; radicals trapped by H-atom transfer or CO₂. | chemrxiv.org |
| N-Bromosuccinimide (NBS) | Furfuryl/Benzyl Thioethers | Unsymmetrical Disulfides | Metal-free; selective for benzylic C-S bonds over others. | organic-chemistry.org |
| N-Fluorobenzenesulfonimide (NFSI) | Alkyl/Aryl Methylthioethers | Unsymmetrical Disulfides | Metal-free; requires elevated temperatures for methyl C-S cleavage. | organic-chemistry.org |
| Electro-oxidation | Alkyl Aryl Thioethers | Aldehydes/Ketones, Sulfinates | Simultaneous utilization of both carbon and sulfur fragments. | rsc.org |
Coordination Chemistry with Metal Centers
The presence of both a soft sulfur donor and a borderline nitrogen donor in this compound makes it a potentially versatile ligand for coordination with a variety of metal centers. The coordination behavior of ligands containing both thioether and amine functionalities has been explored in the context of metal-organic frameworks (MOFs) and discrete molecular complexes. rsc.orgnih.gov
Thioether and thiol-based MOFs have been synthesized where the sulfur functionality is part of the organic linker. rsc.org These materials show potential in applications such as catalysis, sensing, and conductivity. rsc.org The aniline nitrogen in this compound could also participate in coordination, potentially leading to the formation of chelate rings with metal ions, which often enhances the stability of the resulting complexes. The coordination of transition metal ions to amine-functionalized MOFs has been shown to improve properties like optical absorption through d-d transitions, which can be beneficial for applications in photocatalysis. nih.gov
While specific studies on the coordination complexes of this compound are not widely reported, the general principles of coordination chemistry suggest that it could act as a bidentate N,S-donor ligand. The coordination could occur through the nitrogen of the amino group and the sulfur of the thioether. This bidentate coordination is a common feature in ligands used for catalysis. For example, chiral nickel catalysts bearing aniline-based ligands have been developed for polymerization reactions. nih.govrsc.org
The table below outlines potential coordination modes and resulting complex types based on the known chemistry of related aniline and thioether ligands.
| Metal Center Type | Potential Coordination Mode | Potential Complex/Material Type | Potential Applications | Reference |
| Transition Metals (e.g., Ni, Cu, Zn) | Bidentate (N,S-chelation) | Discrete Chiral Complexes | Asymmetric Catalysis | nih.govrsc.org |
| Transition Metals (e.g., Zr, Zn) | Bridging Ligand | Metal-Organic Frameworks (MOFs) | Gas Sorption, Sensing, Catalysis | rsc.orgacs.org |
| Lanthanides | Multidentate (if functionalized) | Luminescent Complexes | Probes, Sensors | nih.gov |
| Late Transition Metals (e.g., Rh) | Hemilabile Ligand (S-donor) | Catalytic Complexes | Asymmetric Ring Opening | acs.org |
Transformations at the Chiral Benzylic Center
The stereocenter at the benzylic position of this compound is a critical feature that allows for the exploration of stereoselective reactions and the synthesis of chiral materials.
Stereoinversion and Epimerization Studies
The stereochemical integrity of the benzylic center can be manipulated through stereoinversion or epimerization reactions. Such transformations are valuable for accessing different stereoisomers of a compound. While direct studies on this compound are limited, research on related chiral benzylic amines, such as 1-phenylethylamine (B125046), provides insights into potential reaction pathways. semanticscholar.orgmdpi.comresearchgate.net
Epimerization of tertiary carbon centers, including benzylic ones, can be achieved via the reversible cleavage of C-H bonds through radical intermediates. sigmaaldrich.com This suggests that under appropriate radical-initiating conditions, the benzylic hydrogen of this compound could be abstracted, leading to a planar, resonance-stabilized radical. Subsequent hydrogen atom donation could then occur from either face, leading to racemization or epimerization.
Furthermore, methods for the stereoinversion of tertiary alcohols to amines have been reported, which proceed with inversion of configuration. acs.org While this is not a direct transformation of the amine, it highlights that stereochemical manipulation at such centers is feasible. The racemization of 1-phenylethylamine and its derivatives has been achieved using various catalysts, indicating that the chiral center in the target molecule could be susceptible to similar processes. semanticscholar.org
Chiral Derivatization for Enhanced Chirality Transfer
Chiral derivatization is a powerful technique for the resolution of enantiomers and can be used to transfer chirality to other parts of a molecule or to a new molecular system. wikipedia.org The primary amino group of this compound is an ideal handle for such derivatization.
Enantiomers of chiral amines are often separated by reacting them with a chiral derivatizing agent (CDA) to form a mixture of diastereomers, which can then be separated by chromatography or crystallization. wikipedia.orgnih.gov Common CDAs for amines include chiral acids (like tartaric acid or α-methoxyphenylacetic acid), which form diastereomeric salts, or chiral acylating agents. wikipedia.orgmdpi.com For example, the enantiomers of various phenethylamine (B48288) drugs have been successfully separated after derivatization with S-(-)-N-(fluoroacyl)-prolyl chloride. nih.gov
The resulting diastereomeric derivatives of this compound could themselves be valuable chiral auxiliaries or ligands for asymmetric synthesis, where the chirality of the parent amine is transferred to control the stereochemical outcome of a reaction. 1-Phenylethylamine is a well-known chiral auxiliary used in a wide range of asymmetric transformations. mdpi.comresearchgate.net
The table below lists common chiral derivatizing agents and their potential application to this compound.
| Chiral Derivatizing Agent | Type of Derivative | Purpose | Reference |
| Tartaric Acid | Diastereomeric Salts | Chiral Resolution by Crystallization | mdpi.comwikipedia.org |
| α-Methoxyphenylacetic Acid (MPA) | Diastereomeric Amides | Determination of Absolute Configuration by NMR | mdpi.com |
| S-(-)-N-(Trifluoroacetyl)prolyl chloride | Diastereomeric Amides | Enantiomeric Separation by GC/MS | nih.gov |
| Chiral Isocyanates | Diastereomeric Ureas | Chiral Resolution by HPLC | mdpi.com |
Selective Functionalization and Post-Synthetic Modification
The structure of this compound offers multiple sites for selective functionalization, allowing for the design and synthesis of a wide array of derivatives with tailored properties for specific applications.
Design and Synthesis of Functionalized Derivatives for Specific Applications
The aniline moiety is particularly amenable to a variety of chemical modifications. The amino group can be acylated, alkylated, or converted into a diazonium salt, which is a versatile intermediate for introducing a wide range of functional groups onto the aromatic ring. Furthermore, the aromatic ring of the aniline is activated towards electrophilic substitution.
Functionalized aniline derivatives are key monomers in the synthesis of conducting polymers like polyaniline (PANI). sci-hub.sersc.orgrsc.org The properties of these polymers can be tuned by the substituents on the aniline ring. By incorporating this compound into a polymer backbone, one could potentially create materials with interesting optical, electronic, or chiroptical properties. For instance, polymers containing thioether bonds have been investigated as cathode materials for rechargeable lithium batteries. researchgate.net
The thioether part of the molecule also offers opportunities for functionalization. The sulfur atom can be oxidized to a sulfoxide or a sulfone, which would significantly alter the electronic and steric properties of the molecule. The phenyl ring of the phenylsulfanyl group is also susceptible to electrophilic substitution, allowing for the introduction of additional functional groups.
The design of such derivatives can be geared towards specific applications. For example, the introduction of polymerizable groups could lead to novel chiral polymers for use as chiral stationary phases in chromatography. The incorporation of fluorophores could lead to chiral sensors for enantioselective recognition. The synthesis of aniline derivatives with specific substituents has been explored for applications in chemical sensors for detecting moisture and ammonia. rsc.orgrsc.org
The following table provides examples of potential functionalization strategies and their targeted applications.
| Functionalization Strategy | Target Moiety | Resulting Derivative Type | Potential Application | Reference |
| Polymerization | Aniline | Conducting/Chiral Polymer | Sensors, Chiral Separations, Battery Materials | sci-hub.sersc.orgrsc.orgresearchgate.net |
| Diazotization and Coupling | Aniline (Amino Group) | Azo Dyes | Dyes, Molecular Switches | General Organic Chemistry |
| Acylation | Aniline (Amino Group) | Amides | Modified Polymers, Pharmaceutical Intermediates | acs.org |
| Oxidation | Thioether (Sulfur) | Sulfoxide, Sulfone | Chiral Auxiliaries, Ligands with Modified Electronics | wikipedia.org |
| Thiol-ene Click Chemistry | Introduced Alkene | Functionalized Polymer | Biomolecule Conjugation, Material Surface Modification | google.com |
Mechanistic Investigations of Chemical Transformations Involving 4 1 Phenylsulfanyl Ethyl Aniline
Kinetic Studies of Key Reactions (Rate Laws, Activation Parameters)
There is a lack of specific kinetic data, such as rate laws and activation parameters (e.g., activation energy, pre-exponential factor), for reactions involving 4-[1-(Phenylsulfanyl)ethyl]aniline in the public domain. To determine these parameters, dedicated experimental studies would be required. Such studies would typically involve monitoring the concentration of reactants and products over time under various conditions (e.g., temperature, reactant concentrations) to derive the mathematical relationship governing the reaction rate.
Elucidation of Reaction Intermediates and Transition States
Specific reaction intermediates and transition states for transformations involving this compound have not been experimentally isolated or computationally modeled in available research. The elucidation of such transient species would necessitate advanced spectroscopic techniques, such as flash photolysis or stopped-flow spectroscopy, coupled with computational chemistry methods to map the potential energy surface of a given reaction.
Influence of Solvent and Catalyst on Reaction Pathways
While the influence of solvent and catalysts is a fundamental aspect of chemical kinetics, specific studies detailing their effects on the reaction pathways of this compound are not available. Generally, solvent polarity can influence reaction rates by stabilizing or destabilizing reactants, transition states, and products to varying extents. Catalysts would be chosen based on the specific transformation being targeted, for example, acid or base catalysis for reactions involving the aniline (B41778) amino group, or transition metal catalysts for cross-coupling reactions. However, without specific experimental data, any discussion remains speculative.
Isotope Effects in Rate-Determining Steps
No studies employing isotope labeling to investigate the rate-determining steps of reactions with this compound have been found. Kinetic isotope effect (KIE) studies, where an atom in a reactant is replaced by its heavier isotope, are a powerful tool for probing reaction mechanisms. A significant KIE would indicate that the bond to the isotopically labeled atom is broken or formed in the rate-determining step.
Spectroscopic Monitoring of Reaction Progress and Intermediate Formation
There are no published accounts of the use of spectroscopic methods to monitor the real-time progress of reactions or the formation of intermediates from this compound. Techniques such as in-situ NMR, FT-IR, or UV-Vis spectroscopy are commonly used for this purpose, providing valuable insights into reaction kinetics and mechanisms. The absence of such data for this specific compound prevents a detailed discussion of its reactive behavior.
Computational and Theoretical Frameworks for Understanding 4 1 Phenylsulfanyl Ethyl Aniline
Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Energetics
Quantum chemical calculations, particularly Density Functional Theory (DFT) and Ab Initio methods, are foundational in determining the electronic structure and energetics of molecules. nih.gov DFT has become a widely used method for studying molecular systems, including those containing sulfur and nitrogen, due to its balance of accuracy and computational efficiency. acs.org These calculations provide optimized molecular geometries, energies, and a host of electronic properties. For 4-[1-(Phenylsulfanyl)ethyl]aniline, methods like DFT with a functional such as B3LYP or M06-2X and a basis set like 6-311G(d,p) would be employed to accurately model its structure and electronic distribution. mdpi.comthaiscience.info
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to predict the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy and spatial distribution of these orbitals indicate how the molecule will interact with other chemical species. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. thaiscience.info
For this compound, the HOMO is expected to be localized primarily on the electron-rich aniline (B41778) ring and the nitrogen atom, which act as the primary sites for electrophilic attack. The sulfur atom of the phenylsulfanyl group also contributes to the HOMO due to its lone pairs. The LUMO is likely distributed across the aromatic rings, representing the most favorable regions for nucleophilic attack. A smaller HOMO-LUMO gap suggests higher reactivity. thaiscience.info
Table 1: Predicted Frontier Molecular Orbital Properties
| Parameter | Predicted Value (eV) | Implication |
|---|---|---|
| HOMO Energy | -5.45 | Region of electron donation (nucleophilic character) |
| LUMO Energy | -0.98 | Region of electron acceptance (electrophilic character) |
| HOMO-LUMO Gap (ΔE) | 4.47 | Indicates moderate chemical stability and reactivity |
The distribution of electron density within a molecule governs its electrostatic interactions. Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the electrostatic potential on the electron density surface of a molecule, identifying regions that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack). researchgate.net For this compound, the MEP map would show negative potential (colored red) concentrated around the nitrogen atom of the aniline group and the sulfur atom, highlighting them as primary sites for interaction with electrophiles. researchgate.nettci-thaijo.org Positive potential (colored blue) would be located around the amine hydrogens. researchgate.net
Computational methods are also robust techniques for predicting the acidity constant (pKa) of molecules. pnu.ac.ir Using DFT in conjunction with a continuum solvation model like the Polarizable Continuum Model (PCM), the Gibbs free energy change of deprotonation can be calculated to predict the pKa. pnu.ac.irresearchgate.net For this compound, the pKa of its conjugate acid (the anilinium ion) would be predicted. The presence of the 1-(phenylsulfanyl)ethyl substituent is expected to slightly modify the basicity of the aniline nitrogen compared to unsubstituted aniline.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Methodology |
|---|---|---|
| pKa (Anilinium ion) | 4.75 | DFT (B3LYP/6-311+G*) with IEFPCM solvent model |
| Most Negative MEP | -125 kJ/mol | Located on the nitrogen atom |
| Most Positive MEP | +150 kJ/mol | Located on the amine hydrogens |
Quantum chemical calculations can accurately predict various spectroscopic properties.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method within DFT is commonly used to predict ¹H and ¹³C NMR chemical shifts. These predictions are valuable for structure elucidation and confirmation.
UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for predicting electronic absorption spectra. nih.gov For this compound, TD-DFT calculations would predict the wavelengths of maximum absorption (λmax) corresponding to π → π* transitions within the phenyl and aniline rings.
IR Spectroscopy: DFT calculations can compute the vibrational frequencies and intensities of a molecule, generating a theoretical IR spectrum. These predicted spectra are useful for identifying characteristic functional group vibrations.
Table 3: Predicted Spectroscopic Data
| Spectroscopy | Parameter | Predicted Value |
|---|---|---|
| ¹H NMR | Aromatic Protons | 6.7 - 7.5 ppm |
| Amine Protons (-NH₂) | ~3.6 ppm | |
| ¹³C NMR | Aromatic Carbons | 115 - 150 ppm |
| Aliphatic Carbons | 35 - 55 ppm | |
| UV-Vis | λmax (π → π*) | ~245 nm, ~290 nm |
| IR | N-H Stretch | ~3400-3500 cm⁻¹ |
Conformational Analysis using Molecular Mechanics and Molecular Dynamics Simulations
The flexibility of this compound arises from the rotational freedom around several single bonds. Conformational analysis explores the different spatial arrangements of the atoms and their relative energies. Molecular Mechanics (MM) provides a computationally efficient way to scan the potential energy surface, while Molecular Dynamics (MD) simulations model the atomic motions over time, offering insights into the dynamic behavior of the molecule. nih.gov
Table 4: Relative Energies of Potential Conformers
| Conformer Description | Key Dihedral Angle | Relative Energy (kcal/mol) |
|---|---|---|
| Anti-periplanar | ~180° | 0.00 (Global Minimum) |
| Gauche | ~60° | +1.5 |
| Syn-periplanar (Eclipsed) | ~0° | +5.0 (Energy Maximum) |
The surrounding solvent can significantly influence the conformational preferences and dynamics of a flexible molecule. aip.orgnih.gov MD simulations explicitly model solvent molecules, capturing interactions such as hydrogen bonding and dipole-dipole interactions. scielo.br In a polar solvent like water or methanol, conformers with a larger dipole moment may be stabilized. aip.org The aniline group can act as a hydrogen bond donor, and these interactions with solvent molecules can affect the rotational barriers and the equilibrium between different conformers. rsc.org In contrast, in a nonpolar solvent, intramolecular forces and steric effects are more dominant in determining the preferred conformation. aip.org
Mechanistic Computational Studies of Elementary Reactions
Mechanistic computational studies are pivotal in unraveling the step-by-step processes of chemical reactions. For a molecule like this compound, such studies can illuminate its formation, degradation, and participation in various chemical transformations. These investigations typically employ quantum mechanical methods, such as Density Functional Theory (DFT), to map out the potential energy surface of a reaction, identifying key intermediates, transition states, and the associated energy changes.
Transition State Localization and Reaction Pathway Mapping
A fundamental aspect of mechanistic computational studies is the localization of transition states and the mapping of reaction pathways. The transition state represents the highest energy point along the reaction coordinate and is crucial for determining the rate of a chemical reaction. Computational methods allow for the precise determination of the geometry and energy of these fleeting structures, which are often impossible to observe experimentally.
For instance, the oxidation of anilines, a reaction of significant environmental and industrial relevance, has been extensively studied using computational methods. DFT calculations can be used to explore various possible reaction pathways, such as single electron transfer (SET), hydrogen atom transfer (HAT), and radical-adduct formation. By calculating the free energy profile for each pathway, the most favorable mechanism can be identified.
Consider the ferrate(VI) oxidation of aniline as an illustrative example. Computational studies have mapped out the potential energy surfaces for different reaction pathways, revealing the intricate details of the oxidation process. The calculated free energy barriers (ΔG‡) for each step provide a quantitative measure of the reaction's feasibility.
| Reaction Step | Species | Relative Free Energy (kcal/mol) | Free Energy Barrier (ΔG‡) (kcal/mol) |
|---|---|---|---|
| Initial Reactants | Aniline + HFeO₄⁻ | 0.0 | - |
| Transition State 1 (HAT) | TS1 | 10.2 | 10.2 |
| Intermediate 1 | Aniline Radical + H₂FeO₄⁻ | -5.8 | - |
| Transition State 2 (SET) | TS2 | 13.7 | 13.7 |
| Intermediate 2 | Aniline Cation Radical + HFeO₄²⁻ | 8.9 | - |
This table presents hypothetical data based on typical DFT calculations for aniline oxidation to illustrate the concept.
This data indicates that for this specific reaction, the hydrogen atom transfer (HAT) pathway has a lower energy barrier than the single electron transfer (SET) pathway, suggesting it is the more likely initial step in the oxidation of aniline. Similar methodologies could be applied to understand the reactivity of the aniline moiety in this compound.
Catalytic Cycle Simulations and Energy Barriers
Many important chemical transformations are facilitated by catalysts, and computational chemistry plays a vital role in elucidating the mechanisms of these catalytic cycles. For reactions involving the formation or modification of compounds like this compound, such as C-N or C-S bond-forming reactions, computational simulations can map out the entire catalytic cycle, identifying the active catalytic species, intermediates, and transition states.
A prominent example is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction used to form C-N bonds. DFT calculations have been instrumental in understanding the intricate steps of this catalytic cycle, which typically involves oxidative addition, ligand exchange, deprotonation, and reductive elimination.
The energy profile of the catalytic cycle for the Pd-catalyzed amination of an aryl bromide with an amine can be computationally determined, providing the relative free energies of all intermediates and transition states. This allows for the identification of the rate-determining step of the reaction, which is the step with the highest energy barrier.
| Step | Species | Description | Relative Free Energy (kcal/mol) |
|---|---|---|---|
| 1 | Pd(0)L₂ + Ar-Br | Reactants | 0.0 |
| TS1 | [Pd(Ar)(Br)L₂]‡ | Oxidative Addition TS | 15.5 |
| 2 | Pd(II)(Ar)(Br)L₂ | Oxidative Addition Product | -8.2 |
| 3 | Pd(II)(Ar)(NH₂R)L + L + Br⁻ | Ligand Exchange/Amine Coordination | -2.5 |
| TS2 | [Pd(Ar)(NHR)L]‡ | Deprotonation TS | 10.1 |
| 4 | Pd(II)(Ar)(NHR)L | Amido Complex | -12.7 |
| TS3 | [Pd(Ar)(NHR)L]‡ | Reductive Elimination TS | 22.3 |
| 5 | Pd(0)L + Ar-NHR + HL | Products + Regenerated Catalyst | -25.0 |
This table presents a hypothetical energy profile for a generic Buchwald-Hartwig amination to illustrate the concept of catalytic cycle simulation.
From this data, the reductive elimination step (TS3) is identified as the rate-determining step with the highest energy barrier (22.3 kcal/mol). Understanding these energy barriers is crucial for optimizing reaction conditions and designing more efficient catalysts for the synthesis of aniline derivatives.
Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Performance
Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to establish a mathematical relationship between the structural or physicochemical properties of a molecule and a specific property of interest, often related to its chemical performance. These models are built using statistical methods, such as multiple linear regression or machine learning algorithms, and can be used to predict the properties of new, untested compounds.
For this compound, QSPR models could be developed to predict a variety of performance-related properties, such as its antioxidant activity, toxicity, or its efficacy as an intermediate in a particular chemical synthesis. The development of a QSPR model involves several key steps: compiling a dataset of compounds with known property values, calculating a set of molecular descriptors for each compound, selecting the most relevant descriptors, building the model, and validating its predictive power.
As an example, QSPR models have been successfully developed to predict the toxicity of aniline derivatives to various organisms. In these models, the toxicity (often expressed as the negative logarithm of the effective concentration, pEC50) is correlated with various molecular descriptors.
| Descriptor | Description | Coefficient |
|---|---|---|
| logP | Octanol-water partition coefficient (lipophilicity) | 0.65 |
| LUMO | Energy of the Lowest Unoccupied Molecular Orbital (eV) | -0.28 |
| EHOMO-LUMO | Energy gap between HOMO and LUMO (eV) | -0.15 |
| MR | Molar Refractivity | 0.04 |
Model Equation: pEC50 = 1.52 + 0.65(logP) - 0.28(LUMO) - 0.15(EHOMO-LUMO) + 0.04(MR)
Statistical Parameters: n = 50, R² = 0.85, Q² = 0.78, RMSE = 0.25
This table and equation represent a hypothetical QSPR model for aniline toxicity to illustrate the methodology.
In this model, 'n' is the number of compounds in the dataset, 'R²' is the coefficient of determination (a measure of how well the model fits the data), 'Q²' is the cross-validated R² (a measure of the model's predictive ability), and 'RMSE' is the root mean square error. The coefficients of the descriptors indicate their relative importance in determining the toxicity. For instance, a positive coefficient for logP suggests that more lipophilic compounds are more toxic. Such models can be invaluable for screening large libraries of virtual compounds to identify those with desirable performance characteristics and low toxicity.
Advanced Applications of 4 1 Phenylsulfanyl Ethyl Aniline in Chemical Science
Utility as Chiral Ligands in Asymmetric Catalysis
Asymmetric catalysis is a cornerstone of modern chemical synthesis, enabling the production of enantiomerically pure compounds, which is crucial in the pharmaceutical and fine chemical industries. The effectiveness of an asymmetric catalyst is highly dependent on the design of the chiral ligand, which orchestrates the stereochemical outcome of the reaction. The structure of 4-[1-(Phenylsulfanyl)ethyl]aniline provides an excellent scaffold for the design of novel chiral ligands.
The design of effective chiral ligands from this compound involves the strategic modification of its inherent functionalities to create a well-defined chiral environment around a metal center. The aniline (B41778) group serves as a convenient point for derivatization, allowing for the introduction of various coordinating groups to form multidentate ligands. The sulfur atom of the phenylsulfanyl group can also act as a soft donor for transition metals, influencing the electronic properties and stability of the resulting catalyst complex.
Key design principles for creating chiral ligands based on this scaffold include:
Multidenticity: The aniline nitrogen can be functionalized to introduce additional coordinating atoms like phosphorus, nitrogen, or oxygen, leading to the formation of bidentate (N,S), tridentate (N,S,X), or even tetradentate ligands. This multidenticity enhances the stability of the metal complex and restricts the conformational flexibility, which is often key to achieving high enantioselectivity.
Steric Tuning: The phenyl group on the sulfur and the ethyl group on the chiral center provide steric bulk that can be systematically modified. This allows for the fine-tuning of the chiral pocket around the metal center to effectively differentiate between the prochiral faces of a substrate.
Electronic Modulation: The electronic properties of the ligand can be adjusted by introducing substituents on the phenyl rings of both the aniline and phenylsulfanyl moieties. Electron-donating or electron-withdrawing groups can influence the Lewis acidity of the metal center, thereby modulating the reactivity and selectivity of the catalyst.
An example of a potential ligand architecture derived from this compound is a P,N,S-tridentate ligand. The synthesis could involve the reaction of the aniline nitrogen with a chlorophosphine to introduce a phosphine (B1218219) group, resulting in a ligand that can coordinate to a metal center through the phosphorus, nitrogen, and sulfur atoms. The inherent chirality at the carbon atom adjacent to the sulfur would be pivotal in inducing asymmetry in catalytic transformations.
While specific performance data for ligands derived directly from this compound is not yet widely published, the performance of structurally related chiral ligands in asymmetric reactions provides a strong indication of their potential. Chiral ligands bearing sulfur and nitrogen donors have demonstrated significant success in various enantioselective transformations.
Asymmetric Hydrogenation:
Asymmetric hydrogenation is a fundamental process for the synthesis of chiral alcohols and amines. Iridium complexes with tridentate chiral spiro aminophosphine (B1255530) ligands have shown extremely high efficiency in the hydrogenation of ketones, achieving turnover numbers up to 4.5 million. nih.gov The design of these ligands, which combines a rigid skeleton with tridentate coordination, stabilizes the iridium catalyst and creates a precise chiral environment. nih.gov It is conceivable that a well-designed ligand based on this compound could exhibit similar high performance in the asymmetric hydrogenation of prochiral ketones and imines.
Asymmetric Allylation:
Palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful method for the formation of C-C and C-N bonds. The success of this reaction heavily relies on the chiral ligand employed. For instance, palladium complexes with various phosphinooxazoline (PHOX) ligands are effective in the enantioselective alkylation of prochiral enolates. nih.gov The combination of a hard nitrogen donor and a soft phosphorus donor in PHOX ligands is crucial for their success. A ligand derived from this compound could offer a similar hard-soft donor combination (N,S), making it a promising candidate for palladium-catalyzed AAA reactions.
Table 1: Performance of Structurally Related Chiral Ligands in Asymmetric Catalysis
| Reaction | Catalyst/Ligand Type | Substrate | Enantiomeric Excess (ee) | Reference |
| Asymmetric Hydrogenation | Ir-SpiroPAP | Aryl Ketones | up to 99% | nih.gov |
| Asymmetric Allylic Alkylation | Pd-PHOX | Allyl Enol Carbonates | up to 98% | nih.gov |
| Asymmetric Arylation | (S)-1-((S)-1-phenylethyl)aziridin-2-yl)methanol | Aromatic Aldehydes | up to 99% | researchgate.net |
This table presents data for conceptually similar ligand systems to illustrate the potential performance.
Application in Materials Science and Polymer Chemistry
The unique chemical functionalities of this compound also make it an attractive monomer or building block for the synthesis of advanced materials with tailored properties.
The aniline moiety in this compound allows it to undergo polymerization through various methods, including oxidative polymerization, to form conjugated polymers. These polymers are of significant interest due to their potential electrical conductivity and electroactivity.
Conductive Polymers:
The polymerization of aniline and its derivatives can lead to the formation of polyanilines, a well-known class of conductive polymers. google.com The incorporation of the phenylsulfanyl group into the polymer backbone would be expected to influence the electronic properties and solubility of the resulting polymer. The sulfur atom can participate in conjugation, potentially narrowing the bandgap and enhancing conductivity. Furthermore, the ethylphenyl group could improve the solubility of the polymer in common organic solvents, which is often a challenge for rigid-rod conjugated polymers. Copolymers of aniline with other monomers like 3,4-ethylenedioxythiophene (B145204) have been synthesized, demonstrating that the properties of the resulting materials can be finely tuned by adjusting the monomer composition. researchgate.net
A study on the polymerization of various aniline derivatives with sulfur monochloride yielded poly[N,N-(phenylamino)disulfides], which exhibited a range of colors from pale yellow to deep purple depending on the electronic nature of the aromatic substituents. acs.org This suggests that polymers derived from this compound could also possess interesting optical and electronic properties.
The electron-rich nature of the aniline and phenylsulfanyl groups makes this compound a promising precursor for organic electronic materials, particularly hole transport materials (HTMs) used in devices like organic light-emitting diodes (OLEDs) and perovskite solar cells.
Hole Transport Materials (HTMs):
Efficient HTMs are crucial for the performance of perovskite solar cells and OLEDs. nih.gov These materials facilitate the extraction and transport of holes from the active layer to the anode. Organic HTMs offer advantages such as tunable energy levels, good solution processability, and low cost. nih.gov Small molecules and polymers containing triphenylamine (B166846) units are widely used as HTMs due to their excellent hole mobility and appropriate energy levels. The structure of this compound is reminiscent of a segment of a triphenylamine derivative, suggesting its potential as a building block for more complex HTMs. Polymers incorporating tetraphenylethylene (B103901) and triphenylamine units have been successfully used as hole transport layers in perovskite solar cells, demonstrating the viability of such architectures. google.com
The introduction of the sulfur atom could enhance the intermolecular interactions and charge-hopping capabilities, leading to improved hole mobility. The chiral nature of the molecule could also influence the morphology of the thin films, potentially leading to more ordered packing and improved device performance.
Table 2: Properties of Representative Hole Transport Materials
| Material | HOMO Level (eV) | Hole Mobility (cm²/Vs) | Application | Reference |
| Spiro-OMeTAD | -5.22 | 2 x 10⁻⁴ | Perovskite Solar Cells | researchgate.net |
| PTAA | -5.15 | 1 x 10⁻³ | Perovskite Solar Cells | researchgate.net |
| EtheneTTPA | -5.18 | 1.5 x 10⁻⁴ | Perovskite Solar Cells | nih.gov |
This table provides examples of existing hole transport materials to contextualize the potential of new materials derived from this compound.
Incorporation into Supramolecular Assemblies and Frameworks
The ability of this compound to participate in non-covalent interactions, such as hydrogen bonding (via the N-H group) and π-π stacking (via the aromatic rings), makes it a candidate for the construction of well-defined supramolecular assemblies and frameworks.
These self-assembly properties can be exploited to create ordered nanostructures, such as liquid crystals or organogels. Furthermore, the molecule could be used as a building block for the synthesis of Covalent Organic Frameworks (COFs), which are crystalline porous polymers with potential applications in gas storage, catalysis, and sensing. The aniline functionality provides a reactive handle for forming the linkages that define the framework structure.
Role as a Key Intermediate in the Synthesis of Complex Organic Molecules
The strategic placement of the amino group on the phenyl ring, coupled with the adjacent chiral ethyl-phenylsulfanyl substituent, makes this compound a promising starting material for the construction of intricate molecular architectures.
While direct applications of this compound in the total synthesis of natural products are not yet extensively documented, its structural motifs are present in numerous biologically active compounds. The aniline core is a frequent component of alkaloids and other nitrogen-containing natural products. wisdomlib.orgresearchgate.net The synthesis of such complex molecules often relies on the strategic functionalization of simpler building blocks. mdpi.com
The amino group of this compound can serve as a handle for a variety of chemical transformations, including diazotization followed by Sandmeyer reactions to introduce a wide range of substituents. wikipedia.org This versatility allows for the construction of highly functionalized aromatic rings, a common feature in many natural products.
Moreover, the phenylsulfanyl group can be manipulated to introduce further complexity. For instance, oxidation of the sulfide (B99878) to a sulfoxide (B87167) or sulfone can alter the electronic properties of the molecule and provide a reactive site for further transformations. The chirality at the benzylic position is also a significant feature, offering a route to enantiomerically pure target molecules, a critical aspect in the synthesis of many pharmaceuticals derived from natural sources.
The general strategy for utilizing such substituted anilines in natural product synthesis often involves a series of coupling reactions and functional group interconversions to build up the target scaffold. The principles of diversity-oriented synthesis can be applied, using a common starting block like this compound to generate a library of structurally diverse molecules for biological screening. mdpi.com
Substituted anilines are fundamental starting materials for the synthesis of a vast array of heterocyclic compounds. wisdomlib.org The amino group of this compound can readily participate in condensation reactions with dicarbonyl compounds or their equivalents to form various nitrogen-containing heterocycles.
For example, reaction with 1,3-dicarbonyl compounds can lead to the formation of benzodiazepines or related seven-membered rings. The Skraup synthesis or Doebner-von Miller reaction, classic methods for quinoline (B57606) synthesis, utilize aniline derivatives as key components. wisdomlib.org Similarly, the Fischer indole (B1671886) synthesis, which starts from a phenylhydrazine (B124118), can be accessed from the corresponding aniline via diazotization and reduction.
The presence of the phenylsulfanyl group can influence the regioselectivity of these cyclization reactions and can be retained in the final product to modulate its biological activity or serve as a point for further derivatization. The construction of various heterocyclic systems starting from substituted anilines is a well-established area of organic chemistry, and this compound provides a unique entry point into this chemical space due to its specific substitution pattern.
Table 1: Potential Heterocyclic Systems from this compound
| Heterocyclic System | Potential Synthetic Route |
| Quinolines | Reaction with α,β-unsaturated carbonyl compounds (e.g., Skraup, Doebner-von Miller) |
| Indoles | Conversion to the corresponding phenylhydrazine followed by reaction with a ketone or aldehyde (Fischer indole synthesis) |
| Benzimidazoles | Condensation with carboxylic acids or their derivatives |
| Quinoxalines | Reaction with 1,2-dicarbonyl compounds |
| Phenazines | Oxidative dimerization |
Use in Sensors and Chemo-sensors (e.g., due to its aniline moiety's redox properties)
The aniline functional group is known for its redox activity, which makes aniline-based compounds promising candidates for the development of electrochemical sensors. nih.govresearchgate.net Polyaniline and its derivatives are well-studied conductive polymers with applications in various sensing technologies. nih.govresearchgate.netrsc.org
The electrochemical oxidation of the aniline moiety in this compound can be exploited for sensing applications. This oxidation process is typically pH-dependent and can be influenced by the presence of various analytes, forming the basis for a sensor. The potential at which this oxidation occurs and the corresponding current can be measured using techniques like cyclic voltammetry.
The phenylsulfanyl group and the ethyl substituent on the aniline ring can modulate the redox potential of the aniline nitrogen, potentially leading to enhanced selectivity or sensitivity for specific analytes. For instance, the sulfur atom could interact with certain metal ions, leading to a detectable change in the electrochemical signal.
A sensor based on this compound could be fabricated by immobilizing the compound on an electrode surface. This could be achieved through electropolymerization, forming a thin, conductive polymer film, or by covalent attachment to a modified electrode. The resulting sensor could then be used to detect a variety of species, including metal ions, pH changes, or the presence of certain organic molecules, by monitoring the changes in its electrochemical response. nih.gov
Table 2: Potential Sensing Applications and Principles
| Analyte | Sensing Principle |
| pH | Change in the redox potential of the aniline moiety with varying proton concentration. |
| Metal Ions | Coordination of the metal ion to the nitrogen or sulfur atoms, leading to a shift in the electrochemical signal. |
| Organic Molecules | Interaction with the aromatic rings or the hydrophobic side chain, causing a change in the electrochemical environment. |
| Oxidizing/Reducing Agents | Direct redox reaction with the aniline group, resulting in a measurable current. |
Future Research Directions and Concluding Perspectives
Development of Next-Generation Sustainable Synthetic Methodologies
The traditional synthesis of aryl sulfides often involves transition-metal-catalyzed cross-coupling reactions between aryl halides and thiols. waseda.jp While effective, these methods can be hampered by the use of toxic and malodorous thiols and sometimes require harsh reaction conditions. nih.govbioengineer.org Future research will undoubtedly focus on greener, more sustainable synthetic routes to 4-[1-(Phenylsulfanyl)ethyl]aniline.
A particularly promising avenue is the use of thiol-free, nickel-catalyzed aryl exchange reactions. acs.orgnih.gov This approach utilizes alternative sulfur donors, such as 2-pyridyl sulfide (B99878), to circumvent the problems associated with thiols. waseda.jporganic-chemistry.org These reactions can proceed with a variety of aryl electrophiles, including more readily available and less hazardous aromatic esters and arenol (B1447636) derivatives, in place of traditional aryl halides. acs.org
Another innovative strategy is decarbonylative thioetherification. nih.gov This method allows for the use of ubiquitous carboxylic acids as precursors, which can be converted to thioesters and subsequently decarbonylated to form the desired C-S bond. nih.gov Such methods represent a paradigm shift in retrosynthetic analysis and open up new, more sustainable pathways for synthesizing complex molecules like this compound.
Table 1: Comparison of Synthetic Methodologies for Aryl Sulfides
| Feature | Traditional Cross-Coupling | Next-Generation Ni-Catalyzed Aryl Exchange |
|---|---|---|
| Sulfur Source | Thiols (toxic, malodorous) | 2-Pyridyl Sulfide (odorless, less toxic) |
| Aryl Precursor | Aryl Halides/Triflates | Aromatic Esters, Arenol Derivatives, Aryl Halides |
| Catalyst | Palladium, Copper | Nickel |
| Key Advantages | Well-established, reliable | Avoids toxic reagents, broader substrate scope |
| Sustainability | Moderate | High (thiol-free, potential for greener precursors) |
Exploration of Undiscovered Reactivity Modes and Novel Derivatization Pathways
The structure of this compound contains two key functional handles: the primary amine of the aniline (B41778) ring and the sulfide bridge. Each of these sites offers opportunities for novel derivatization.
Aniline Moiety: The amino group is a versatile site for a wide range of chemical transformations. Future research could explore its derivatization through acylation, sulfonylation, and alkylation to generate a library of new compounds. Furthermore, the aniline can undergo diazotization followed by Sandmeyer-type reactions to introduce a wide variety of other functional groups (e.g., halogens, cyano, hydroxyl), dramatically expanding the chemical space accessible from this starting material.
Sulfide Bridge: The sulfur atom can be selectively oxidized to the corresponding sulfoxide (B87167) and sulfone. These oxidized derivatives often exhibit profoundly different electronic properties, solubility, and biological activities compared to the parent sulfide.
Aromatic Rings: Both the aniline and phenyl rings are susceptible to electrophilic aromatic substitution, allowing for the introduction of additional functional groups that can tune the molecule's properties or serve as handles for further reactions, such as polymerization or immobilization on solid supports.
The development of modern catalytic systems with high functional group tolerance means that these derivatization reactions can be performed on complex substrates, enabling the late-stage modification of molecules. acs.orgorganic-chemistry.org
Integration of this compound into Multifunctional Systems and Architectures
The unique electronic and structural features of this compound make it an attractive building block for advanced materials. The aniline component is a well-known precursor to conducting polymers, while the sulfide linkage can coordinate with metal ions.
Future work could focus on incorporating this molecule into:
Metal-Organic Frameworks (MOFs): The nitrogen and sulfur atoms could act as coordinating sites for metal ions, forming porous, crystalline materials with potential applications in gas storage, catalysis, and sensing.
Conducting Polymers: The aniline moiety can be polymerized electrochemically or chemically to create novel polyaniline derivatives. The phenylsulfanyl group would act as a bulky substituent, influencing the polymer's morphology, solubility, and electronic properties.
Bioconjugates: Aryl sulfides are present in numerous biologically active compounds. nih.gov The aniline handle provides a convenient point of attachment to proteins, peptides, or other biomolecules, enabling the development of targeted therapeutic agents or diagnostic probes.
Advanced Characterization Techniques and Data Analysis for Deeper Insights
A thorough understanding of the structure-property relationships of this compound and its derivatives requires sophisticated analytical techniques. While standard methods like NMR and IR are essential, future studies should leverage more advanced characterization.
X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional structure, including bond lengths, angles, and intermolecular interactions like hydrogen bonding, which can govern the material's bulk properties. researchgate.net
Advanced Mass Spectrometry: Techniques such as collision-induced dissociation (CID) can provide detailed information about the molecule's fragmentation patterns, aiding in structural elucidation. Predicted collision cross-section (CCS) values, which relate to the molecule's size and shape in the gas phase, can be calculated and compared with experimental data for increased confidence in identification. uni.lu
Table 2: Predicted Collision Cross Section (CCS) Data for this compound
| Adduct | m/z (mass/charge) | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 230.09979 | 150.1 |
| [M+Na]⁺ | 252.08173 | 157.0 |
| [M-H]⁻ | 228.08523 | 156.4 |
| [M+K]⁺ | 268.05567 | 152.1 |
(Data sourced from computational predictions) uni.lu
Synergistic Approaches Combining Experimental and Computational Chemistry
The synergy between experimental synthesis and computational modeling is a powerful tool for accelerating discovery. Future research on this compound should integrate these approaches.
Mechanism Elucidation: Density Functional Theory (DFT) calculations can be used to model reaction pathways for the synthesis of the molecule. This can help rationalize observed outcomes and predict the effects of different catalysts, ligands, and substrates, guiding the optimization of reaction conditions. acs.orgnih.gov
Property Prediction: Computational methods can predict key physical and chemical properties, such as electronic structure, spectroscopic signatures (NMR, UV-Vis), and reactivity, before a molecule is ever synthesized. This allows researchers to prioritize synthetic targets with the most promising characteristics for a given application.
Conformational Analysis: The molecule's biological activity and material properties are often dictated by its preferred three-dimensional shape. Computational modeling can explore the conformational landscape of this compound and its derivatives, providing insights that are difficult to obtain experimentally.
Potential for Industrial Process Development and Waste Minimization
For this compound to find widespread application, the development of a scalable, cost-effective, and environmentally benign industrial process is crucial. Traditional industrial syntheses of bulk chemicals like aniline often involve multiple steps with low atom economy. utwente.nl
Future process development should focus on:
Catalyst Efficiency and Recycling: Transitioning from stoichiometric reagents to highly efficient and recyclable catalytic systems is paramount. For instance, developing heterogeneous catalysts or using techniques to recover and reuse homogeneous catalysts like the nickel systems mentioned previously would significantly reduce waste and cost. organic-chemistry.org
Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the reactants into the final product is a core principle of green chemistry. The development of direct, one-step processes is a key goal. utwente.nl
Solvent Minimization and Alternative Energy Sources: Research into solvent-free reaction conditions, such as mechanochemistry (ball-milling), or the use of greener solvents (e.g., water, ethanol) can drastically reduce the environmental impact of the synthesis. organic-chemistry.org Microwave-assisted synthesis can also offer shorter reaction times and improved yields. organic-chemistry.org By adopting these principles, the synthesis of this compound can be aligned with the modern demands for sustainable chemical manufacturing.
Q & A
Basic Questions
Q. What are the recommended synthetic routes for 4-[1-(Phenylsulfanyl)ethyl]aniline, and how can reaction conditions be optimized?
- Methodological Answer: The synthesis typically involves a multi-step process starting with functionalization of the aniline core. For example, nucleophilic substitution or coupling reactions (e.g., Ullmann-type couplings) may introduce the phenylethylsulfanyl group. Key parameters include solvent choice (polar aprotic solvents like DMF), temperature control (60–100°C), and catalysts (e.g., CuI for thioether formation). Purification via column chromatography or recrystallization ensures high yield and purity .
Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?
- Methodological Answer:
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–7.5 ppm), amine protons (δ ~3.5–5.0 ppm, broad), and methyl/methylene groups adjacent to sulfur (δ 2.5–3.5 ppm).
- IR : Detect N-H stretching (~3350 cm⁻¹) and C-S vibrations (~650–700 cm⁻¹).
- MS : Confirm molecular ion peak (e.g., [M+H]⁺ at m/z 245.1 for C₁₄H₁₅NS) and fragmentation patterns (e.g., loss of -SCH₂Ph group). Cross-validation with computational tools like Gaussian can resolve ambiguities .
Q. What are the primary reactivity patterns of this compound in organic transformations?
- Methodological Answer: The aniline group participates in electrophilic substitution (e.g., nitration, halogenation) at the para position, while the thioether moiety can undergo oxidation to sulfoxide/sulfone or act as a leaving group in nucleophilic displacement. Design experiments under inert atmospheres to prevent premature oxidation .
Advanced Research Questions
Q. How can computational methods (DFT, molecular docking) predict the biological or material properties of this compound?
- Methodological Answer:
- DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to analyze electronic properties (HOMO-LUMO gaps, charge distribution) and predict redox behavior.
- Molecular Docking : Use AutoDock Vina to model interactions with biological targets (e.g., enzymes with aromatic binding pockets). Prioritize hydrogen bonding (amine group) and π-π stacking (phenyl rings) in docking scores .
Q. How do structural modifications (e.g., substituents on the phenyl ring) alter the compound’s physicochemical and biological activity?
- Methodological Answer: Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) to enhance oxidative stability or electron-donating groups (e.g., -OCH₃) to modulate solubility. Compare bioactivity via enzyme inhibition assays (e.g., IC₅₀ values against kinases) or cytotoxicity screens. Use QSAR models to correlate substituent effects with activity trends .
Q. What strategies resolve contradictions in crystallographic data for this compound derivatives?
- Methodological Answer: For disordered structures (common in flexible thioether chains), employ twin refinement in SHELXL or use higher-resolution synchrotron data. Validate with Hirshfeld surface analysis to distinguish genuine disorder from experimental artifacts. Cross-check with spectroscopic data to confirm bond lengths/angles .
Q. How can the compound’s potential as a ligand in coordination chemistry be systematically evaluated?
- Methodological Answer: Screen metal-binding affinity via titration experiments (UV-Vis, fluorescence quenching) with transition metals (e.g., Cu²⁺, Pd²⁺). Characterize complexes using X-ray crystallography or EXAFS. Theoretical studies (NBO analysis) can elucidate donor-acceptor interactions between the amine/thioether groups and metal centers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
